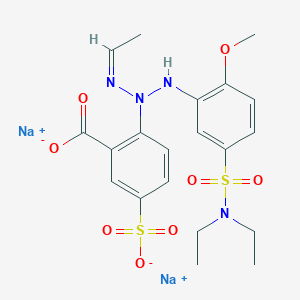

Disodium 2-(3-(5-((diethylamino)sulphonyl)-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate

Description

Properties

CAS No. |

85536-99-8 |

|---|---|

Molecular Formula |

C20H24N4Na2O8S2 |

Molecular Weight |

558.5 g/mol |

IUPAC Name |

disodium;2-[[5-(diethylsulfamoyl)-2-methoxyanilino]-[(Z)-ethylideneamino]amino]-5-sulfonatobenzoate |

InChI |

InChI=1S/C20H26N4O8S2.2Na/c1-5-21-24(18-10-8-15(34(29,30)31)12-16(18)20(25)26)22-17-13-14(9-11-19(17)32-4)33(27,28)23(6-2)7-3;;/h5,8-13,22H,6-7H2,1-4H3,(H,25,26)(H,29,30,31);;/q;2*+1/p-2/b21-5-;; |

InChI Key |

LEMJVTWJBZOPHO-FAVVTALFSA-L |

Isomeric SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NN(C2=C(C=C(C=C2)S(=O)(=O)[O-])C(=O)[O-])/N=C\C.[Na+].[Na+] |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NN(C2=C(C=C(C=C2)S(=O)(=O)[O-])C(=O)[O-])N=CC.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Aromatic Core with Substituents

- Starting materials : Substituted phenyl derivatives bearing methoxy and diethylamino groups.

- Introduction of the diethylamino group : Typically achieved by nucleophilic aromatic substitution or amination of a halogenated aromatic precursor.

- Methoxylation : Usually introduced via methylation of phenolic hydroxyl groups using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

Formation of the Triazenyl Moiety

- The triazenyl group is generally synthesized by diazotization of a primary aromatic amine followed by coupling with an amine or hydrazine derivative.

- For the 1-ethyltriazenyl group, ethylation of the triazene nitrogen may be performed using ethyl halides or ethylating agents.

- The diazonium salt intermediate is prepared by treating the aromatic amine with nitrous acid (generated in situ from sodium nitrite and acid) at low temperatures.

Sulphonation and Salt Formation

- Sulphonation of the aromatic ring is typically carried out using sulfuric acid or chlorosulfonic acid under controlled temperature to introduce sulfonic acid groups.

- The sulfonic acid groups are then neutralized with sodium hydroxide or sodium carbonate to form the disodium sulphonate salt.

- The presence of multiple sulphonate groups requires careful control of reaction conditions to avoid over-sulphonation or degradation.

Final Assembly and Purification

- Coupling of the triazenyl intermediate with the sulphonated aromatic compound is performed under conditions favoring azo coupling.

- The final compound is purified by crystallization or chromatographic techniques to obtain the disodium salt in high purity.

Detailed Preparation Methodology with Data Table

| Step | Reaction Type | Reagents/Conditions | Key Notes |

|---|---|---|---|

| 1 | Aromatic amine synthesis | Nucleophilic substitution with diethylamine, methylation with methyl iodide | Control temperature to avoid side reactions |

| 2 | Diazotization | NaNO2, HCl, 0-5°C | Formation of diazonium salt intermediate |

| 3 | Triazene formation | Coupling with ethylamine or hydrazine, ethylation with ethyl halide | Maintain low temperature, inert atmosphere |

| 4 | Sulphonation | Chlorosulfonic acid or H2SO4, 0-50°C | Monitor degree of sulphonation |

| 5 | Neutralization | NaOH or Na2CO3 aqueous solution | Formation of disodium salt |

| 6 | Purification | Recrystallization or chromatography | Ensure removal of impurities and by-products |

Research Findings and Optimization Notes

- Temperature control during diazotization and sulphonation is critical to prevent decomposition of sensitive intermediates.

- pH monitoring during neutralization ensures complete conversion to the disodium salt without hydrolysis.

- Use of inert atmosphere (nitrogen or argon) during triazene formation prevents oxidation.

- The order of sulphonation and triazene formation can affect yield; sulphonation is often performed after triazene formation to avoid sulphonation of amine groups.

- Solvent choice (e.g., aqueous vs. organic solvents) impacts reaction rates and product solubility.

- Analytical techniques such as NMR, IR, and mass spectrometry are employed to confirm structure at each stage.

Chemical Reactions Analysis

Types of Reactions

Disodium 2-[3-[5-[(diethylamino)sulfonyl]-2-methoxyphenyl]-1-ethyltriazen-2-yl]-5-sulfonatobenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: The compound is capable of participating in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonate derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Disodium 2-[3-[5-[(diethylamino)sulfonyl]-2-methoxyphenyl]-1-ethyltriazen-2-yl]-5-sulfonatobenzoate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is employed in biological studies to investigate its effects on different biological systems.

Industry: The compound is used in industrial processes for the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Disodium 2-[3-[5-[(diethylamino)sulfonyl]-2-methoxyphenyl]-1-ethyltriazen-2-yl]-5-sulfonatobenzoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: Disodium 2-[3-[5-[(diethylamino)sulphonyl]-2-methoxyphenyl]-1-ethyltriazen-2-yl]-5-sulphonatobenzoate

- CAS Number : 85536-99-8

- EC Number : 287-587-9

- Structure: The molecule contains a triazenyl group (-N=N-N-) bridging a substituted phenyl ring (with diethylaminosulphonyl and methoxy groups) and a sulphonated benzoate moiety. The disodium salt ensures solubility in aqueous environments.

Key Functional Groups :

Sulphonyl groups : Enhance hydrophilicity and stability via hydrogen bonding.

Methoxy and diethylamino substituents: Influence electronic properties and steric effects.

Comparison with Structurally Similar Compounds

The compound shares functional motifs with sulfonylurea herbicides, triazenyl dyes, and sulphonated aromatic derivatives. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Observations:

Triazenyl vs. Sulfonylurea Linkers :

- The target compound’s triazenyl group (-N=N-N-) differs from sulfonylurea herbicides’ urea (-NH-C(O)-NH-) linkers. Triazenyl groups may confer distinct photochemical or coordination properties but reduce enzymatic target specificity compared to sulfonylureas .

- Sulfonylureas (e.g., metsulfuron methyl) inhibit acetolactate synthase (ALS) in plants, while the triazenyl compound’s mechanism remains uncharacterized in the evidence.

Solubility and Formulation :

- The disodium salt in the target compound enhances water solubility (>100% purity per SDS), unlike neutral methyl esters in sulfonylureas, which require formulation adjuvants for field application .

Research Findings and Gaps

- Synthesis: No direct synthesis data are provided for the target compound. However, analogous triazenyl compounds often involve diazo coupling or sulfur-mediated reactions (e.g., elemental sulfur in dioxane with triethylamine, as seen in ).

- Stability : Sulphonated aromatic systems (as in the target compound) generally exhibit high thermal and hydrolytic stability, whereas sulfonylureas degrade under acidic or alkaline conditions .

Notes

- The evidence lacks direct comparative studies between the target compound and its analogs. Structural inferences are drawn from sulfonylurea herbicides and triazenyl derivatives.

Biological Activity

Disodium 2-(3-(5-((diethylamino)sulphonyl)-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate, commonly referred to as a triazeno compound, is a synthetic organic molecule with potential applications in biological research and therapeutic areas. Its unique chemical structure, which includes sulfonate and methoxy groups, contributes to its biological activity and interaction with various cellular processes.

- Molecular Formula : C20H24N4Na2O8S2

- Molecular Weight : 558.5 g/mol

- CAS Number : 85536-99-8

- IUPAC Name : Disodium; 2-[[5-(diethylsulfamoyl)-2-methoxyanilino]-[(Z)-ethylideneamino]amino]-5-sulfonatobenzoate

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to affect pathways related to apoptosis (programmed cell death), cell proliferation, and potentially modulate immune responses.

Biological Activity

- Anticancer Properties

-

Cellular Interactions

- Research indicates that the compound interacts with various cellular receptors and enzymes, which may lead to altered signaling pathways. This interaction can result in changes in cellular behavior, including apoptosis and inhibition of tumor growth.

-

Toxicological Profile

- The safety profile of this compound has been evaluated in several studies, showing low toxicity levels under controlled conditions. However, further studies are necessary to fully understand its long-term effects and potential side effects.

Case Studies and Research Findings

Applications in Scientific Research

This compound is being explored for various applications:

- Chemistry : Utilized as a reagent in synthetic chemistry for creating complex organic molecules.

- Biology : Employed in biological assays to study its effects on cellular systems, particularly in cancer research.

- Pharmaceutical Development : Investigated for its potential use as a therapeutic agent or diagnostic tool in oncology.

Q & A

Q. What are the key synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The synthesis involves multi-step organic reactions, including diazotization and coupling. Diazotization of aromatic amines (e.g., 5-amino-2-naphthalenesulfonic acid) requires sodium nitrite and HCl at 0–5°C to form diazonium salts. Subsequent coupling under alkaline conditions (pH 9–10) with a second aromatic component generates the azo linkage. Temperature and pH must be tightly controlled to avoid side reactions (e.g., premature decomposition of diazonium salts) . Yield optimization may involve iterative adjustments to stoichiometry, solvent polarity, and reaction time.

Q. Which analytical techniques are most effective for characterizing its structural and functional properties?

- UV-Vis Spectroscopy : Identifies π→π* transitions in the azo group (~400–500 nm) and sulfonate groups.

- NMR (¹H/¹³C) : Resolves substituent positions (e.g., diethylamino, methoxy) and confirms sulfonation.

- Mass Spectrometry (ESI-MS) : Validates molecular weight and detects fragmentation patterns.

- HPLC : Assesses purity and monitors reaction progress. Cross-validation with computational simulations (e.g., DFT for electronic structure) enhances accuracy .

Q. What are its primary applications in experimental chemistry and biology?

- Chemical Sensing : Acts as a pH or redox indicator due to its azo group’s reversible protonation.

- Biological Staining : Utilized in histochemistry for visualizing cellular components (e.g., protein binding via sulfonate groups).

- Drug Delivery Research : Investigated for sulfonamide-mediated targeting in nanocarrier systems .

Advanced Research Questions

Q. How can computational methods elucidate its reaction mechanisms and predict byproducts?

Quantum chemical calculations (e.g., density functional theory) model transition states and intermediates in diazotization and coupling steps. Reaction path sampling identifies competing pathways (e.g., hydrolysis of diazonium salts). Machine learning algorithms trained on experimental datasets predict optimal conditions and byproduct profiles, reducing trial-and-error experimentation .

Q. What strategies mitigate stability issues during storage and experimental use?

- Photostability : Store in amber vials at –20°C to prevent azo bond cleavage under UV light.

- Thermal Stability : Avoid temperatures >40°C; use buffered solutions (pH 6–8) to minimize hydrolysis.

- Oxidative Protection : Add antioxidants (e.g., ascorbic acid) in aqueous formulations. Stability assays (e.g., accelerated aging studies) quantify degradation kinetics .

Q. How can contradictory spectral or reactivity data be resolved in interdisciplinary studies?

- Cross-Method Validation : Compare NMR data with X-ray crystallography (if crystallizable) to confirm substituent positions.

- Controlled Replication : Vary one parameter (e.g., solvent polarity) while holding others constant to isolate confounding factors.

- Collaborative Workflows : Integrate synthetic chemists, spectroscopists, and computational modelers to reconcile discrepancies .

Q. What experimental designs optimize its catalytic or photochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.